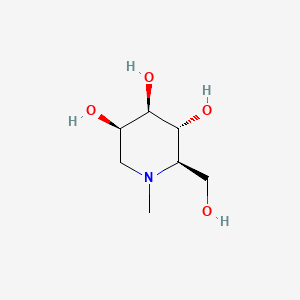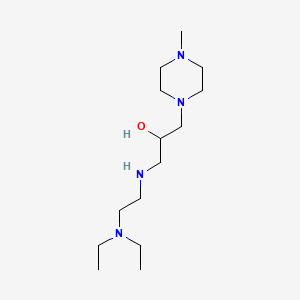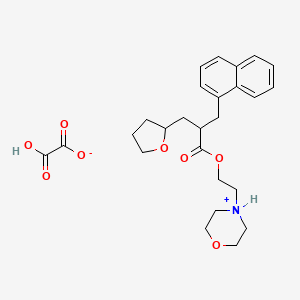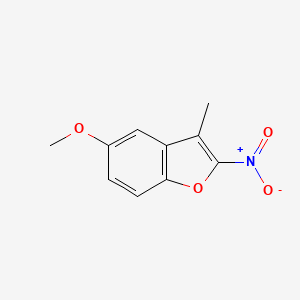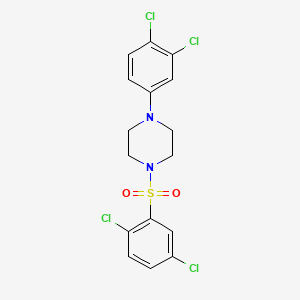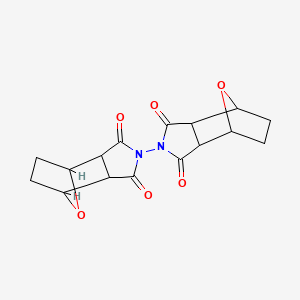
1-Hexylpyridin-1-ium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylpyridin-1-ium;hydrochloride is a quaternary ammonium salt with the chemical formula C11H18ClN. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a hexyl group attached to the nitrogen atom in the pyridine ring makes this compound unique and contributes to its specific properties and applications.
Méthodes De Préparation
The synthesis of 1-Hexylpyridin-1-ium;hydrochloride can be achieved through several methods. One common approach involves the reaction of pyridine with 1-chlorohexane in the presence of a suitable solvent. The reaction typically takes place under reflux conditions, with the mixture being heated to around 106°C for 22 hours . The product is then purified through washing with diethyl ether and hexane, followed by drying under a nitrogen stream .
Another efficient method involves microwave-assisted synthesis, which offers shorter reaction times and higher yields. This method eliminates the need for solvents or inert atmospheres, making it an eco-friendly and energy-efficient approach .
Analyse Des Réactions Chimiques
1-Hexylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: The compound can form complexes with various metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hexylpyridin-1-ium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other pyridinium salts and ionic liquids.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-malarial agent.
Mécanisme D'action
The mechanism of action of 1-Hexylpyridin-1-ium;hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with metal ions to form complexes, which can influence various chemical and biological processes. For example, its interaction with ruthenium trichloride has been studied using NMR-based titrations and molecular dynamics modeling . These interactions can affect the conformation and reactivity of the compound, leading to its diverse applications.
Comparaison Avec Des Composés Similaires
1-Hexylpyridin-1-ium;hydrochloride can be compared with other pyridinium salts, such as 1-ethylpyridin-1-ium bromide and 1-butylpyridin-1-ium bromide . These compounds share similar structures but differ in the length of the alkyl chain attached to the nitrogen atom. The length of the alkyl chain can influence the compound’s solubility, reactivity, and applications. For example, 1-ethylpyridin-1-ium bromide is favored for applications in hydrogen bromine redox flow batteries due to its favorable conductivity and viscosity properties .
Propriétés
Formule moléculaire |
C11H19ClN+ |
|---|---|
Poids moléculaire |
200.73 g/mol |
Nom IUPAC |
1-hexylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1; |
Clé InChI |
JEOSMYVMLZTQOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[N+]1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)

